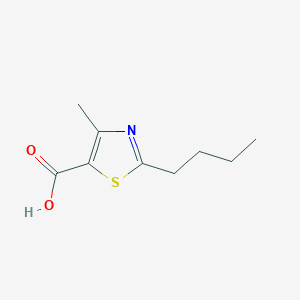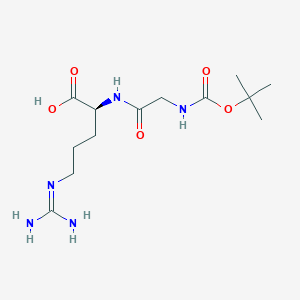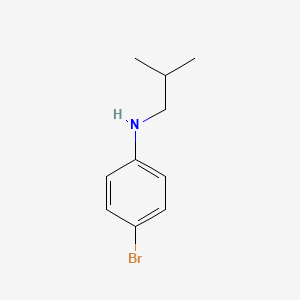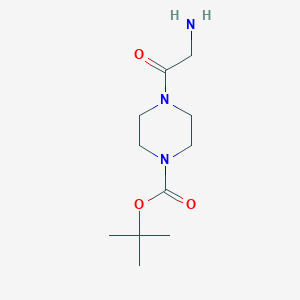
2-ブチル-4-メチル-1,3-チアゾール-5-カルボン酸
説明
“2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid” is an organic compound that belongs to the class of thiazole derivatives . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of thiazole derivatives, including “2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid”, involves the use of various organic synthesis techniques . The exact synthesis process for this specific compound is not available in the search results.Molecular Structure Analysis
The molecular formula of “2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid” is C10H13NO2S . Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid” include a molecular weight of 199.27 . It is predicted to have a boiling point of 337.0 °C at 760 mmHg, a density of 1.2 g/cm^3, and a refractive index of n20D 1.55 .科学的研究の応用
.
抗酸化活性
2-ブチル-4-メチル-1,3-チアゾール-5-カルボン酸を含むチアゾール誘導体は、その抗酸化特性について研究されています。 これらの化合物はフリーラジカルを捕捉することができ、老化プロセスや多くの病気の重要な因子である酸化ストレスから細胞を保護します .
鎮痛および抗炎症アプリケーション
この化合物の鎮痛特性は、疼痛緩和研究の候補となりますが、その抗炎症効果は、慢性炎症および関連疾患を標的とする研究にとって価値があります .
抗菌および抗真菌特性
研究により、チアゾール誘導体は、顕著な抗菌および抗真菌活性を示すことが示されています。 これは、2-ブチル-4-メチル-1,3-チアゾール-5-カルボン酸を、特にグラム陽性菌に対する新規抗菌剤の開発のための潜在的な足場にする可能性があります .
抗ウイルスおよび抗レトロウイルス研究
チアゾール環は、多くの抗ウイルス剤および抗レトロウイルス剤に見られる共通の特徴です。 そのため、2-ブチル-4-メチル-1,3-チアゾール-5-カルボン酸は、HIVを含むウイルス感染症に対処するための新しい化合物を合成するための基礎として役立つ可能性があります .
神経保護効果
チアゾール誘導体は、神経保護における役割で知られています。 それらは神経伝達物質の合成に貢献し、神経系の正常な機能をサポートし、これは神経変性疾患の治療に不可欠です .
抗腫瘍および細胞毒性薬の開発
この化合物の構造は、抗腫瘍および細胞毒性薬の創製に適しています。 細胞増殖を阻害する能力は、副作用の少ない治療法を開発することを目指す癌研究にとって貴重な資産です .
利尿および抗けいれん効果
最後に、チアゾール誘導体の利尿特性は、体液貯留の治療の開発に役立ちますが、その抗けいれん効果は、けいれん性疾患に対処するために重要です .
作用機序
Target of Action
Thiazole derivatives have been found to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that thiazole derivatives can bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s known that 2-butyl-4-methyl-1,3-thiazole-5-carboxylic acid is stable under normal temperatures but decomposes under high temperatures and acidic conditions .
生化学分析
Biochemical Properties
2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s thiazole ring structure allows it to engage in electrophilic and nucleophilic substitutions, making it reactive in biological systems . It has been observed to interact with enzymes such as xanthine oxidase, where it acts as an inhibitor, thereby affecting the enzyme’s activity . Additionally, 2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid can bind to proteins and alter their conformation, influencing their function and stability.
Cellular Effects
The effects of 2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules, leading to changes in cellular responses . In cancer cells, 2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid has demonstrated cytotoxic effects, potentially through the induction of apoptosis and inhibition of cell proliferation . These effects highlight the compound’s potential as a therapeutic agent in oncology.
Molecular Mechanism
At the molecular level, 2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with xanthine oxidase involves binding to the enzyme’s active site, leading to inhibition of its catalytic function . This inhibition can result in decreased production of reactive oxygen species, which are implicated in oxidative stress and inflammation. Additionally, 2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure may lead to immediate changes in cell signaling and metabolism, while long-term exposure could result in more profound alterations, such as changes in gene expression and cellular adaptation.
Dosage Effects in Animal Models
The effects of 2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid in animal models vary with different dosages. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in potential therapeutic applications.
Metabolic Pathways
2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential side effects.
Transport and Distribution
The transport and distribution of 2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported into cells via active transport mechanisms and subsequently distributed to various organelles, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of 2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
2-butyl-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-3-4-5-7-10-6(2)8(13-7)9(11)12/h3-5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKKXYIDMGLOKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(S1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1518811.png)




![Methyl 2-{[(5-chloro-2-hydroxyphenyl)methyl]amino}acetate](/img/structure/B1518821.png)

![2-[(6-Aminopyridin-3-yl)(methyl)amino]ethan-1-ol](/img/structure/B1518824.png)

![1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B1518829.png)
![{[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid](/img/structure/B1518830.png)

![2-[(2-Cyanophenyl)sulfanyl]acetic acid](/img/structure/B1518833.png)

